molecular formula C9H17N B15261830 N-cyclopropyl-2-methylcyclopentan-1-amine

N-cyclopropyl-2-methylcyclopentan-1-amine

Cat. No.: B15261830
M. Wt: 139.24 g/mol
InChI Key: FCCNAGOKMBHUTK-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-methylcyclopentan-1-amine is a bicyclic amine featuring a cyclopentane ring substituted with a methyl group at position 2 and a cyclopropylamine group at position 1.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-cyclopropyl-2-methylcyclopentan-1-amine

InChI

InChI=1S/C9H17N/c1-7-3-2-4-9(7)10-8-5-6-8/h7-10H,2-6H2,1H3

InChI Key

FCCNAGOKMBHUTK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-methylcyclopentan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopropylboronic acid with aniline derivatives in the presence of copper(II) acetate, 2,2’-bipyridine, and sodium carbonate or sodium bicarbonate under an air atmosphere . This method yields the corresponding N-cyclopropyl derivatives in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-cyclopropyl-2-methylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of neurotransmitter amines . The inhibition of MAO can lead to increased levels of neurotransmitters in the brain, which is beneficial in the treatment of certain neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cyclopropyl-2-methylcyclopentan-1-amine with two structurally related compounds from the provided evidence: Methyl 3-aminocyclopentanecarboxylate () and 4-(aminomethyl)-N-cyclopropylpyridin-2-amine ().

Structural and Functional Group Differences

Parameter This compound Methyl 3-aminocyclopentanecarboxylate 4-(aminomethyl)-N-cyclopropylpyridin-2-amine
Core Structure Cyclopentane ring Cyclopentane ring Pyridine ring
Functional Groups Cyclopropylamine, methyl Amine, ester Cyclopropylamine, aminomethyl
Molecular Formula C₉H₁₇N (inferred) C₇H₁₃NO₂ C₉H₁₄N₃
Molecular Weight (g/mol) ~139.24 (calculated) 143.18 164.23
Key Observations:
  • Ring Systems: The cyclopentane in the target compound vs. pyridine in introduces differences in aromaticity and electronic properties. Pyridine’s aromaticity enhances stability and basicity compared to non-aromatic cyclopentane .
Key Observations:
  • Ester vs. Amine Hazards: Methyl 3-aminocyclopentanecarboxylate’s ester group may pose hydrolysis-related risks, whereas amine-containing compounds (target and ) require precautions against basicity and skin/eye irritation .

Research Findings and Implications

  • Reactivity : The cyclopropane ring in the target compound may undergo ring-opening under acidic conditions or via transition metal catalysis, similar to cyclopropylamine derivatives in medicinal chemistry .
  • Solubility: Compared to Methyl 3-aminocyclopentanecarboxylate (polar ester group), the target compound’s lower polarity (lack of ester) may reduce aqueous solubility, impacting formulation strategies .
  • Biological Activity : The pyridine ring in could enhance binding to biological targets (e.g., enzymes), whereas the cyclopentane in the target compound might favor lipid membrane penetration .

Limitations and Notes

  • Safety data for the target compound should be validated experimentally, as cyclopropane-containing amines may have unique hazards.
  • Further studies on synthetic routes (e.g., amide coupling as in ) could optimize the target compound’s preparation .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N-cyclopropyl-2-methylcyclopentan-1-amine, and how can structural purity be validated?

  • Methodology : A common approach involves reductive amination or nucleophilic substitution, as exemplified in the synthesis of structurally related cyclopropylmethylamine derivatives (e.g., via "General Method B" using substituted ethylamines as precursors) .
  • Characterization : Confirm purity and structure via:

  • ¹H/¹³C NMR : Analyze chemical shifts to verify cyclopropane ring integration (δ ~0.5–1.5 ppm for cyclopropyl protons) and amine proton environments (δ ~1.5–3.0 ppm) .
  • HRMS : Validate molecular weight accuracy (e.g., [M+H]+ ion matching calculated mass within 5 ppm error) .

Q. How does the steric and electronic environment of the cyclopropane ring influence reactivity in amine-functionalized cyclopentane systems?

  • Analysis : Cyclopropane’s ring strain and sp³ hybridization enhance electrophilic reactivity. For N-cyclopropyl derivatives, steric hindrance from the cyclopropane ring can slow nucleophilic attack at the amine center, requiring optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) .
  • Experimental Design : Compare reaction rates of N-cyclopropyl vs. N-alkyl analogs in nucleophilic substitution or catalytic hydrogenation to quantify steric effects .

Q. What are the key differences between this compound and its structural analogs (e.g., 2-aminocyclopentanemethylamine)?

  • Comparison :

  • Functional Groups : The cyclopropane substituent introduces greater ring strain and rigidity compared to linear alkylamines, potentially altering binding affinity in biological targets .
  • Synthetic Flexibility : Cyclopropane-containing amines may require specialized protecting groups (e.g., Boc or Fmoc) during multi-step syntheses due to sensitivity to strong acids/bases .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound, particularly for enantiomeric purity?

  • Methodology :

  • Chiral Catalysts : Use asymmetric hydrogenation with catalysts like Rh(I)-DuPhos to induce enantioselectivity in cyclopropane ring formation .
  • Chiral HPLC : Resolve enantiomers using columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and validate via circular dichroism (CD) spectroscopy .

Q. What computational approaches are suitable for predicting the biological activity or receptor-binding affinity of this compound?

  • Strategy :

  • Molecular Docking : Simulate interactions with serotonin receptors (e.g., 5-HT2C) using software like AutoDock Vina, focusing on cyclopropane’s role in hydrophobic pocket binding .
  • QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ constants for substituents) with experimental IC50 values from radioligand binding assays .

Q. How can researchers address contradictory data regarding the environmental persistence or toxicity of cyclopropane-containing amines?

  • Guidance :

  • Read-Across Analysis : Use data from structurally similar compounds (e.g., cyclopentylamines) to estimate biodegradability or ecotoxicity in the absence of direct studies .
  • Experimental Testing : Conduct OECD 301/302 series tests for aerobic degradation or bioaccumulation potential in model organisms (e.g., Daphnia magna) .

Q. What strategies mitigate side reactions (e.g., ring-opening) during functionalization of the cyclopropane moiety in this compound?

  • Optimization :

  • Temperature Control : Avoid exceeding 80°C in reactions involving strong electrophiles (e.g., bromination) to prevent cyclopropane ring cleavage .
  • Protecting Groups : Introduce temporary substituents (e.g., silanes) to stabilize the cyclopropane ring during multi-step syntheses .

Data Gaps and Future Directions

  • Ecological Impact : No data exist on bioaccumulation or soil mobility. Researchers should prioritize in silico models (e.g., EPI Suite) to predict logP and BCF values .
  • Biological Activity : While related cyclopentylamines show serotonin receptor modulation, direct assays (e.g., cAMP accumulation or β-arrestin recruitment) are needed for this compound .

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